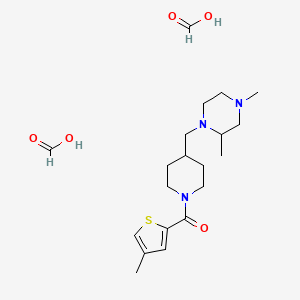

![molecular formula C18H13ClN4OS2 B2692922 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421465-38-4](/img/structure/B2692922.png)

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

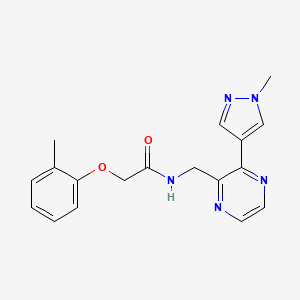

“N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a benzo[c][1,2,5]thiadiazole core . Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been used in the development of boron-based heterocycles as potential therapeutic agents .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazoles involves a series of steps. A series of compounds were synthesized in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .

科学的研究の応用

- The BTZ (benzo[c][1,2,5]thiadiazole) motif, present in this compound, has been widely studied for its use in organic photovoltaics and as fluorescent sensors. Researchers have explored its electron donor–acceptor (D–A) systems, which can enhance solar cell efficiency and provide valuable insights into fluorescence-based sensing mechanisms .

- Although BTZ-based compounds have been investigated for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts has not received in-depth study. Recent research has focused on synthesizing a library of D–A compounds based on the BTZ group and systematically modifying their optoelectronic and photophysical properties. These photocatalysts show promise for traceless organic transformations using light as a reagent .

- Boron-based compounds, including those derived from benzo[c][1,2,5]thiadiazoles, have been explored as hypoxia agents. These molecules can selectively target hypoxic regions in tumors, making them valuable tools for cancer therapy. The compound’s boron-containing derivatives may offer new strategies for combating cancer .

- Thiazole derivatives, such as the one described here, have demonstrated antitumor and cytotoxic effects. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited potent activity against prostate cancer cells. This suggests that BTZ-containing compounds could be further explored for their potential in cancer treatment .

- The BTZ group has been used as a fluorescent probe for bioimaging. Researchers have employed BTZ-based compounds to visualize lipid droplets, mitochondria, and plasma membranes. Their strong electron-accepting properties make them suitable candidates for imaging applications in biological systems .

- As precious metal-based photocatalysts face environmental sustainability challenges, researchers seek greener alternatives. BTZ-containing compounds, if optimized, could serve as efficient organophotocatalysts, enabling environmentally friendly organic transformations under visible light. This aligns with the goal of sustainable chemistry and minimizing the use of precious metals .

Photovoltaics and Fluorescent Sensors

Visible-Light Organophotocatalysis

Hypoxia Agents

Antitumor Activity

Bioimaging Probes

Green Photocatalysis

作用機序

Target of Action

The compound contains a benzo[c][1,2,5]thiadiazole unit, which is a common motif in electron donor-acceptor (D-A) systems . These systems are often used in photovoltaics or as fluorescent sensors . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

Compounds with a benzo[c][1,2,5]thiadiazole unit often exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localised on the benzo[c][1,2,5]thiadiazole group .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its exact structure and functional groups. For example, compounds with a benzo[c][1,2,5]oxadiazole unit have been found to have a deep-lying LUMO energy level, which facilitates electron-injection .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as a fluorescent sensor, it could result in the emission of light when it interacts with its target .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the fluorescence properties of compounds with a benzo[c][1,2,5]thiadiazole unit can be influenced by the presence of other molecules .

特性

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4OS2/c1-10-16(25-18(21-10)12-4-2-3-5-13(12)19)9-20-17(24)11-6-7-14-15(8-11)23-26-22-14/h2-8H,9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCLGDZDANUYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)

![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)

![Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2692853.png)

![Tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2692856.png)

![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692858.png)